molecular formula C17H16ClNO B5574075 3-(4-chlorophenyl)-N-(2-ethylphenyl)acrylamide

3-(4-chlorophenyl)-N-(2-ethylphenyl)acrylamide

Cat. No.: B5574075
M. Wt: 285.8 g/mol
InChI Key: FQIYPUZPDHUSLH-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-(2-ethylphenyl)acrylamide is a useful research compound. Its molecular formula is C17H16ClNO and its molecular weight is 285.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.0920418 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Polymer Chemistry

Acrylamide derivatives, including those with chlorophenyl groups, are widely used to synthesize polymers with specific properties. For instance, polyacrylamide, synthesized from acrylamide, serves in soil conditioning, wastewater treatment, and as a solid support in protein separation by electrophoresis due to its ability to form hydrogels (Friedman, 2003). Moreover, innovative monomers such as N-(2-(diethylamino)ethyl)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide demonstrate the capacity for pH and CO2-responsive polymers, highlighting the versatility of acrylamide derivatives in creating responsive and tunable materials (Jiang et al., 2014).

Environmental and Health Applications

The synthesis of novel acrylamide derivatives has been explored for environmental applications, such as in the hydrodechlorination (HDC) of chlorophenols, demonstrating the potential of acrylamide-based materials in purifying water (Lan et al., 2010). These studies suggest that similar compounds could be developed for targeted environmental remediation efforts.

Materials Science

In materials science, acrylamide derivatives contribute to the development of novel materials with unique properties. The copolymerization of chlorophenyl acrylate with methyl acrylate, for example, shows promise in applications requiring specific polymer properties, such as in the leather industry (Thamizharasi et al., 1999). This underscores the potential of acrylamide derivatives in creating custom polymers for industrial applications.

Catalysis and Chemical Reactions

Acrylamide derivatives also play a role in catalysis and chemical reactions. Research on the use of Pd nanoparticles immobilized on polyacrylamide-based hollow microspheres demonstrates their effectiveness in catalytic processes, such as the hydrodechlorination of chlorophenols, indicating the utility of these compounds in catalytic applications (Lan et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include exploring its reactivity, studying its potential uses, and developing methods for its safe and efficient synthesis .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(2-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-2-14-5-3-4-6-16(14)19-17(20)12-9-13-7-10-15(18)11-8-13/h3-12H,2H2,1H3,(H,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIYPUZPDHUSLH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.